molecular formula C9H4Cl3FN2O B12041878 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 62474-26-4

3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No.: B12041878
CAS No.: 62474-26-4
M. Wt: 281.5 g/mol
InChI Key: XYEAVYBVCUHXKA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with trichloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The trichloromethyl group can be reduced to a methyl group under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products with substituted fluorophenyl groups.

    Reduction: Products with reduced trichloromethyl groups.

    Oxidation: Products with oxidized functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and trichloromethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
  • 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

CAS No.

62474-26-4

Molecular Formula

C9H4Cl3FN2O

Molecular Weight

281.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H4Cl3FN2O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H

InChI Key

XYEAVYBVCUHXKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)F

Origin of Product

United States

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